Cas no 2137530-41-5 (4-Ethynyl-1,3-thiazolidine)
4-Ethynyl-1,3-thiazolidine Chemical and Physical Properties
Names and Identifiers
-
- 4-ethynyl-1,3-thiazolidine
- EN300-787584
- 2137530-41-5
- 4-Ethynyl-1,3-thiazolidine
-
- Inchi: 1S/C5H7NS/c1-2-5-3-7-4-6-5/h1,5-6H,3-4H2
- InChI Key: PTLGQQMHDOGLDX-UHFFFAOYSA-N
- SMILES: S1CNC(C#C)C1
Computed Properties
- Exact Mass: 113.02992040g/mol
- Monoisotopic Mass: 113.02992040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 37.3Ų
4-Ethynyl-1,3-thiazolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787584-0.05g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 0.05g |
$1104.0 | 2025-02-22 | |
| Enamine | EN300-787584-0.1g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 0.1g |
$1157.0 | 2025-02-22 | |
| Enamine | EN300-787584-0.25g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 0.25g |
$1209.0 | 2025-02-22 | |
| Enamine | EN300-787584-0.5g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 0.5g |
$1262.0 | 2025-02-22 | |
| Enamine | EN300-787584-1.0g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 1.0g |
$1315.0 | 2025-02-22 | |
| Enamine | EN300-787584-2.5g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 2.5g |
$2576.0 | 2025-02-22 | |
| Enamine | EN300-787584-5.0g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 5.0g |
$3812.0 | 2025-02-22 | |
| Enamine | EN300-787584-10.0g |
4-ethynyl-1,3-thiazolidine |
2137530-41-5 | 95.0% | 10.0g |
$5652.0 | 2025-02-22 |
4-Ethynyl-1,3-thiazolidine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4-Ethynyl-1,3-thiazolidine
4-Ethynyl-1,3-Thiazolidine: A Comprehensive Overview
4-Ethynyl-1,3-thiazolidine (CAS No. 2137530-41-5) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiazolidines, which are five-membered heterocycles containing sulfur and nitrogen atoms. The presence of an ethynyl group (-C≡CH) at the 4-position of the thiazolidine ring introduces unique electronic and structural properties, making it a valuable building block in organic synthesis and drug discovery.
The molecular structure of 4-ethynyl-1,3-thiazolidine is characterized by a sulfur atom at position 1 and a nitrogen atom at position 3 of the five-membered ring. The ethynyl group at position 4 imparts reactivity and functionality, enabling this compound to participate in a wide range of chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents.
One of the most notable advancements in the study of 4-ethynyl-1,3-thiazolidine involves its use in click chemistry reactions. The ethynyl group is highly reactive under copper-catalyzed conditions, facilitating the formation of stable covalent bonds with azide-containing compounds. This property has been exploited in the construction of complex molecular architectures, including peptide mimetics and drug delivery systems.
Moreover, 4-ethynyl-1,3-thiazolidine has been employed as a precursor in the synthesis of heterocyclic compounds with therapeutic potential. For instance, researchers have reported its role in the development of thiazole-based antibiotics and antifungal agents. These findings underscore its importance as a key intermediate in medicinal chemistry.
In terms of synthesis, 4-ethynyl-1,3-thiazolidine can be prepared via several routes. One common method involves the cyclization of an amino thioester with an alkyne under appropriate conditions. This approach allows for the controlled formation of the thiazolidine ring and subsequent functionalization of the ethynyl group. Recent optimizations have focused on improving reaction efficiency and scalability, making this compound more accessible for large-scale applications.
The application of 4-ethynyl-1,3-thiazolidine extends beyond traditional organic synthesis. Its ability to undergo various post-synthesis modifications has made it a valuable tool in materials science. For example, it has been used as a monomer in polymer synthesis, where its reactivity contributes to the formation of high-performance materials with tailored properties.
In addition to its chemical applications, 4-ethynyl-1,3-thiazolidine has shown promise in biological systems. Studies have demonstrated its ability to inhibit key enzymes involved in disease pathways, suggesting potential therapeutic applications. Ongoing research is focused on optimizing its bioavailability and reducing off-target effects to enhance its suitability as a drug candidate.
From an environmental perspective, 4-ethynyl-1,3-thiazolidine exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for use in green chemistry initiatives aimed at reducing environmental impact while maintaining high chemical performance.
In conclusion, 4-Ethynyl-1,3-Thiazolidine (CAS No. 2137530-41-5) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure and reactivity continue to drive innovative research and development across various industries.
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